molecular formula C11H19FN2O2 B13006667 tert-butyl (3aR,6aR)-3a-fluoro-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate

tert-butyl (3aR,6aR)-3a-fluoro-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate

Cat. No.: B13006667
M. Wt: 230.28 g/mol
InChI Key: XNJNGCHBGCIRKD-LDYMZIIASA-N
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Description

tert-Butyl (3aR,6aR)-3a-fluoro-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate is a bicyclic pyrrolidine derivative featuring a fluorine substituent at the 3a position of the hexahydropyrrolo[3,4-c]pyrrole scaffold.

The synthesis of such compounds typically involves multi-step reactions, including hydrogenation, coupling reagents (e.g., N,N′-carbonyldiimidazole or HATU), and protective group strategies, as seen in related pyrrolo[3,4-c]pyrrole derivatives . Characterization via mass spectrometry (MS) and nuclear magnetic resonance (NMR) confirms the stereochemistry and purity of the product, critical for ensuring reproducibility in drug development workflows .

The fluorine atom at the 3a position enhances metabolic stability and modulates lipophilicity, making this compound a promising intermediate for drug candidates targeting enzymes or receptors sensitive to stereoelectronic effects .

Properties

Molecular Formula

C11H19FN2O2

Molecular Weight

230.28 g/mol

IUPAC Name

tert-butyl (3aR,6aR)-3a-fluoro-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate

InChI

InChI=1S/C11H19FN2O2/c1-10(2,3)16-9(15)14-5-8-4-13-6-11(8,12)7-14/h8,13H,4-7H2,1-3H3/t8-,11-/m1/s1

InChI Key

XNJNGCHBGCIRKD-LDYMZIIASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CNC[C@]2(C1)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNCC2(C1)F

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl (3aR,6aR)-3a-fluoro-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the hexahydropyrrolo[3,4-c]pyrrole core, followed by the introduction of the fluoro group and the tert-butyl ester. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve scaling up the laboratory procedures and optimizing the reaction conditions to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

tert-Butyl (3aR,6aR)-3a-fluoro-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

    Hydrolysis: The tert-butyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl (3aR,6aR)-3a-fluoro-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl (3aR,6aR)-3a-fluoro-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate involves its interaction with specific molecular targets and pathways. The fluoro group and the tert-butyl ester play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl (3aR,6aR)-3a-fluoro-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate can be contextualized against related bicyclic pyrrolidine derivatives (Table 1).

Table 1: Comparative Analysis of Structurally Similar Compounds

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features Applications/Properties
Target compound 3a-fluoro, [3,4-c]pyrrole C₁₁H₁₇FN₂O₂ Not reported Fluorine enhances metabolic stability; chiral centers at 3aR,6aR Potential intermediate for protease inhibitors or GPCR-targeted drugs
tert-Butyl (3aR,6aR)-3a,6a-difluoro-3-oxo-tetrahydropyrrolo[3,4-c]pyrrole-5-carboxylate 3a,6a-difluoro, 3-oxo, [3,4-c]pyrrole C₁₁H₁₆F₂N₂O₃ 262.25 Difluoro and oxo groups increase polarity; purity ≥95% Higher solubility; potential use in kinase inhibitors
tert-Butyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate [3,4-b]pyrrole C₁₁H₂₀N₂O₂ Not reported Bicyclic [3,4-b] arrangement alters spatial orientation Drug design and biological probes; chiral centers enable enantiomer-specific activity
(3aS,6aS)-5-Benzyl-1-tert-butyl-pyrrolo[3,4-c]isoxazole-1,5-dicarboxylate Benzyl, isoxazole ring C₂₀H₂₃N₃O₅ Not reported Isoxazole introduces aromaticity and hydrogen-bonding sites Synthetic intermediate for kinase inhibitors
tert-Butyl 5-benzyl-3-oxo-octahydropyrrolo[3,4-b]pyrrole-1-carboxylate Benzyl, 3-oxo, [3,4-b]pyrrole C₁₈H₂₄N₂O₃ 316.39 Benzyl and oxo groups increase molecular weight and steric bulk Safety profile emphasizes handling precautions (e.g., skin/eye irritation)

Key Comparative Insights

Fluorine Substitution: The target compound’s monofluoro substitution at 3a balances lipophilicity and metabolic stability, whereas the difluoro analog () exhibits higher polarity due to additional fluorine and oxo groups. This may enhance aqueous solubility but reduce membrane permeability .

Ring Position ([3,4-c] vs. [3,4-b]) :

  • The [3,4-c] pyrrolo-pyrrole system (target compound) offers distinct spatial arrangements compared to [3,4-b] isomers (). This difference influences binding to biological targets, such as enzymes requiring specific stereochemical complementarity .

Pharmacological Potential: Compounds like the target and derivatives are candidates for autotaxin (ATX) inhibition, as demonstrated in related pyrrolo[3,4-c]pyrrole analogs subjected to fluorescence-based enzymatic assays . Fluorine’s electron-withdrawing effects may fine-tune inhibitory potency.

Safety and Handling :

  • While safety data for the target compound is unavailable, structural analogs with benzyl or oxo groups () highlight the need for stringent handling protocols, underscoring the importance of substituent-driven toxicity profiles .

Biological Activity

tert-butyl (3aR,6aR)-3a-fluoro-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₉FN₂O₂
  • Molecular Weight : 230.28 g/mol
  • CAS Number : 180975-51-3

Pharmacological Activity

The biological activity of this compound can be attributed to its interactions with various biological targets. Notably, it has been studied for its potential as an antagonist of retinol-binding protein 4 (RBP4), which plays a critical role in lipid metabolism and insulin sensitivity.

The compound's mechanism involves:

  • Inhibition of RBP4 : By binding to RBP4, it reduces the availability of retinol in tissues, which is crucial for metabolic processes. Studies have shown that antagonists like tert-butyl (3aR,6aR)-3a-fluoro can lead to a significant decrease in serum RBP4 levels (>85%) in rodent models following oral administration .
  • Impact on Lipid Metabolism : The reduction in RBP4 levels correlates with improved lipid profiles and enhanced insulin sensitivity in animal models. This suggests a potential therapeutic application in metabolic disorders such as obesity and type 2 diabetes.

Case Studies

  • Rodent Model Study :
    • Objective : To evaluate the effects of the compound on serum RBP4 levels and metabolic parameters.
    • Findings : The compound was administered orally to rodents over a period of four weeks. Results indicated a robust reduction in circulating RBP4 levels (>90%) and improved glucose tolerance tests compared to control groups .
  • In Vitro Studies :
    • Objective : To assess the binding affinity of the compound to RBP4.
    • Results : Scintillation proximity assays demonstrated a high binding affinity for RBP4 with IC50 values indicating potent antagonistic activity .

Data Table

PropertyValue
Molecular FormulaC₁₁H₁₉FN₂O₂
Molecular Weight230.28 g/mol
CAS Number180975-51-3
RBP4 Binding AffinityHigh
Serum RBP4 Reduction>90%

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